Norfludiazepam

Description

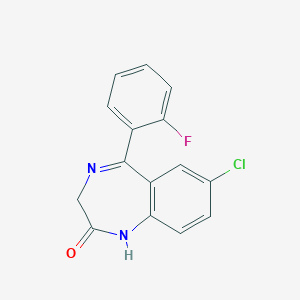

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCOILFBWYKHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183057 | |

| Record name | Norfludiazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2886-65-9 | |

| Record name | Desalkylflurazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfludiazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfludiazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLURAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U41NXR6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Norfludiazepam on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfludiazepam is a benzodiazepine (B76468) derivative and an active metabolite of several prescribed benzodiazepines, including flurazepam and fludiazepam. It functions as a positive allosteric modulator (PAM) of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, this compound exhibits anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. This technical guide provides a detailed exploration of the molecular mechanisms underlying the action of this compound on GABA-A receptors, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Positive Allosteric Modulation

The principal mechanism of action of this compound involves its interaction with the GABA-A receptor, a pentameric ligand-gated ion channel. Unlike the endogenous agonist GABA, which binds at the interface of the α and β subunits, this compound binds to a distinct allosteric site known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits.[1][2]

Upon binding, this compound induces a conformational change in the GABA-A receptor that increases the receptor's affinity for GABA.[3] This potentiation of GABAergic transmission leads to an increased frequency of chloride (Cl-) channel opening, resulting in an enhanced influx of chloride ions into the neuron.[2] The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.[4] It is important to note that this compound, as a positive allosteric modulator, does not open the chloride channel in the absence of GABA but rather enhances the effect of the endogenous ligand.[4]

References

- 1. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site | PLOS One [journals.plos.org]

- 2. Benzodiazepines act on GABAA receptors via two distinct and separable mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of Norfludiazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfludiazepam, also known as N-Desalkylflurazepam, is a benzodiazepine (B76468) derivative and a significant active metabolite of several therapeutic benzodiazepine drugs, including flurazepam, quazepam (B1678626), and ethyl loflazepate.[1] Its prolonged half-life and potent pharmacological activity necessitate a thorough understanding of its chemical and physical properties for research and drug development purposes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols and data are presented to serve as a valuable resource for scientists in the field.

Chemical Structure and Nomenclature

This compound belongs to the 1,4-benzodiazepine (B1214927) class of compounds. Its core structure consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring.

Chemical Structure:

Caption: Chemical structure of this compound.

IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[2]

CAS Number: 2886-65-9[3]

Synonyms: N-Desalkylflurazepam, Norflurazepam, Ro 5-3367[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀ClFN₂O | [3] |

| Molecular Weight | 288.70 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 204-206 °C | [5] |

| pKa (predicted) | 11.55 ± 0.70 | [5] |

| LogP (predicted) | 3.269 | [1] |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | [5] |

Pharmacological Properties

Mechanism of Action

This compound exerts its primary pharmacological effects through two main mechanisms:

-

Positive Allosteric Modulation of GABA-A Receptors: Like other benzodiazepines, this compound binds to a specific allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, distinct from the GABA binding site. This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. This action is responsible for its anxiolytic, sedative, myorelaxant, and anticonvulsant properties. It is known to bind unselectively to various benzodiazepine receptor subtypes.[1]

-

Inhibition of L-type Voltage-Gated Calcium Channels: this compound has been shown to inhibit L-type voltage-gated calcium channels.[6][7]

The following diagram illustrates the positive allosteric modulation of the GABA-A receptor by this compound.

Caption: Positive allosteric modulation of the GABA-A receptor by this compound.

Pharmacokinetics

This compound is characterized by a long elimination half-life, which contributes to its prolonged pharmacological effects and potential for accumulation with repeated dosing of its parent drugs.

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 53.3 hours (after quazepam administration) | [4] |

| Volume of Distribution (Vd) of Diazepam (related benzodiazepine) | 83 L | [8] |

| Clearance (Cl) of Diazepam (related benzodiazepine) | 26.6 ml/min | [8] |

Synthesis

The synthesis of this compound can be achieved through the cyclization of a substituted aminobenzophenone derivative. A representative laboratory-scale synthesis is described below.

Experimental Protocol: Laboratory Synthesis

A process for preparing 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one involves the reaction of 2-amino-5-chloro-2'-fluorobenzophenone (B18288) with a glycine (B1666218) equivalent, followed by cyclization. A specific patented method describes the reaction of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone with hexamethylenetetramine in the presence of ammonia (B1221849).[9]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

A mixture of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone (1.0 mole) and hexamethylenetetramine (0.1 mole) in methanol (550 mls) is stirred and saturated with ammonia gas at room temperature.[9]

-

The reaction mixture is then heated to reflux for 10 hours while continuously bubbling ammonia gas through the solution.[9]

-

After cooling to room temperature, the crystalline product is collected by filtration.[9]

-

The product is washed with cold methanol (-10°C) and then with hot water (60°C).[9]

-

The final product, 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one, is dried to a constant weight.[9]

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

For ¹H and ¹³C NMR analysis, dissolve approximately 5-25 mg and 50-100 mg of the sample, respectively, in 0.6-0.7 mL of a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[10] Ensure the sample is completely dissolved and free of particulate matter by filtering it through a glass wool plug into the NMR tube.[11]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[12]

-

Transfer the mixture to a die and press it under high pressure (approximately 8-10 tons) to form a transparent or translucent pellet.[13]

-

Acquire the IR spectrum of the KBr pellet.

Mass Spectrometry (MS)

Methodology:

Mass spectral analysis of this compound can be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Electron ionization (EI) is a common ionization method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

Fragmentation Pattern:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of the benzodiazepine structure, often involving cleavage of the diazepine ring.[14]

Experimental Protocols

Benzodiazepine Receptor Binding Assay

Objective: To determine the binding affinity of this compound to GABA-A receptors.

Materials:

-

Radioligand (e.g., [³H]flunitrazepam)

-

Rat or bovine brain tissue homogenate (source of GABA-A receptors)

-

Incubation buffer (e.g., Tris-HCl)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare a membrane suspension from the brain tissue.

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled benzodiazepine like diazepam).

-

Incubate the tubes at a controlled temperature (e.g., 0-4°C or 37°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Analytical Method Validation for Quantification in Biological Fluids

Objective: To validate an analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of this compound in biological matrices like plasma or urine.

Validation Parameters (according to ICH guidelines):

-

Specificity/Selectivity: The ability to assess the analyte in the presence of other components. This is evaluated by analyzing blank samples of the biological matrix.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of this compound. The coefficient of determination (r²) should be close to 1.[15]

-

Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known added amounts of this compound (spiked samples) and calculating the percent recovery.[15]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).[15]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]

A detailed protocol for the validation of an HPLC method for benzodiazepines in biological fluids can be adapted for this compound.[15] This would typically involve solid-phase extraction (SPE) for sample clean-up followed by chromatographic separation and detection.[15]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical characterization of this compound. The presented data and experimental protocols are intended to be a valuable resource for researchers and scientists working with this important benzodiazepine metabolite. A thorough understanding of these fundamental aspects is essential for advancing research into its pharmacological effects, developing new analytical methods, and ensuring the safe and effective use of its parent drugs.

References

- 1. chemeo.com [chemeo.com]

- 2. 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazep… [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. Buy this compound | 2886-65-9 [smolecule.com]

- 5. N-desalkylflurazepam CAS#: 2886-65-9 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A large-sample study of diazepam pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. shimadzu.com [shimadzu.com]

- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Pharmacological Profile of N-Desalkylflurazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desalkylflurazepam, also known as norflurazepam, is a principal active metabolite of several clinically used benzodiazepine (B76468) drugs, including flurazepam, quazepam, flutoprazepam, fludiazepam, and ethyl loflazepate.[1][2][3] It is recognized for its pronounced and extended duration of action, which significantly contributes to the overall pharmacological effects of its parent compounds.[3] As a member of the benzodiazepine class, N-Desalkylflurazepam exhibits anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[4] Its defining characteristic is an exceptionally long elimination half-life, leading to accumulation in the body upon repeated administration of the parent drug.[3][5] This profile makes it a subject of considerable interest in neuropharmacology and forensic toxicology. This document provides a comprehensive overview of the pharmacological profile of N-Desalkylflurazepam, detailing its mechanism of action, pharmacokinetics, and key behavioral effects, along with standardized protocols for its preclinical evaluation.

Pharmacodynamics

Mechanism of Action

The primary mechanism of action for N-Desalkylflurazepam is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system.[7] N-Desalkylflurazepam binds to the benzodiazepine site, a distinct allosteric site located at the interface between α and γ subunits of the pentameric GABA-A receptor complex.[7] This binding enhances the affinity of the GABA-A receptor for GABA, increasing the frequency of chloride (Cl⁻) channel opening.[8] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and producing a generalized depressant effect on the central nervous system.[7]

Additionally, N-Desalkylflurazepam has been shown to inhibit L-type voltage-gated calcium channels (Caᵥ1.2 and Caᵥ1.3) at micromolar concentrations, though the clinical significance of this secondary action is less understood compared to its potent effects on GABA-A receptors.[9]

Receptor Binding Affinity

For comparative purposes, the table below includes data for Diazepam, a classic non-selective benzodiazepine.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Reference Compound |

| N-Desalkylflurazepam | α1β3γ2 | Data Not Available | No |

| α2β3γ2 | Data Not Available | No | |

| α3β3γ2 | Data Not Available | No | |

| α5β3γ2 | Data Not Available | No | |

| Diazepam | α1β2γ2 | 1.6 - 4.5 | Yes |

| α2β2γ2 | 3.5 - 7.9 | Yes | |

| α3β2γ2 | 5.3 - 11.0 | Yes | |

| α5β2γ2 | 1.8 - 4.2 | Yes |

Table 1: GABA-A Receptor Subtype Binding Affinities. Data for comparator compound Diazepam is aggregated from multiple sources and may vary based on experimental conditions.

Signaling Pathway

The binding of N-Desalkylflurazepam to the benzodiazepine site on the GABA-A receptor potentiates the receptor's response to GABA. This enhanced signaling cascade is central to its pharmacological effects.

References

- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 5. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genesispub.org [genesispub.org]

- 7. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic characterization of GABAA/benzodiazepine receptor in rat hippocampus during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Norfludiazepam: An In-depth Technical Guide on its Role as an Active Metabolite of Flurazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurazepam, a long-acting benzodiazepine (B76468) hypnotic, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Among these, norfludiazepam (also known as N-desalkylflurazepam) is of primary significance due to its prolonged half-life and significant contribution to the overall therapeutic and adverse effect profile of its parent drug. This technical guide provides a comprehensive overview of this compound's pharmacokinetics, pharmacodynamics, and analytical quantification, tailored for professionals in the fields of pharmacology, toxicology, and drug development.

Pharmacokinetics: A Comparative Analysis

The pharmacokinetic profiles of flurazepam and its principal active metabolite, this compound, differ substantially, which is critical for understanding the prolonged effects observed after flurazepam administration. Flurazepam is rapidly absorbed and metabolized, while this compound exhibits a much longer half-life, leading to its accumulation in the body with repeated dosing.[1][2]

| Parameter | Flurazepam | This compound | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | ~10.2 hours (after a single 15 mg dose of Flurazepam) | [3] |

| Peak Plasma Concentration (Cmax) | 0.5 - 4.0 ng/mL | ~10 - 20.4 ng/mL (after a single 15 mg dose of Flurazepam) | [3] |

| Elimination Half-Life (t½) | ~2.3 hours | 47 - 150 hours (average ~71 hours) | [3][4] |

| Bioavailability | 83% | Not directly administered, formed via metabolism | [4] |

| Metabolism | Hepatic (primarily by CYP3A4 and CYP2C19) | Further metabolism to hydroxylated derivatives | [5][6] |

| Excretion | Primarily renal as metabolites | Renal | [4] |

Metabolic Pathway of Flurazepam to this compound

Flurazepam is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The initial and most significant metabolic step involves the N-dealkylation of the diethylaminoethyl side chain, leading to the formation of this compound. This reaction is predominantly catalyzed by CYP3A4 and CYP2C19 enzymes.[5][6] this compound itself is further metabolized, albeit at a much slower rate, through hydroxylation.[7]

Pharmacodynamics: Mechanism of Action at the GABA-A Receptor

Both flurazepam and this compound exert their pharmacological effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[8] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Benzodiazepines, including flurazepam and this compound, bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA.[9] This enhanced inhibition in the central nervous system is responsible for the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of these compounds.[4]

Binding Affinities

The affinity of flurazepam and this compound for different subtypes of the GABA-A receptor can influence their specific pharmacological profiles. While comprehensive comparative data for both compounds across all subtypes is limited, studies have investigated the binding of various benzodiazepines.

| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki) | Reference(s) |

| Flurazepam | α1β3γ2 | Data not consistently reported | [10] |

| This compound | α1β3γ2 | Data not consistently reported | [10] |

| Diazepam (for comparison) | α1β3γ2 | ~7 nM | [10] |

| Diazepam (for comparison) | α2β3γ2 | ~5 nM | [10] |

| Diazepam (for comparison) | α3β3γ2 | ~10 nM | [10] |

| Diazepam (for comparison) | α5β3γ2 | ~12 nM | [10] |

Note: Ki values can vary depending on the experimental conditions and radioligand used. The data for diazepam is provided as a reference for a classical benzodiazepine.

Experimental Protocols for Quantification

The accurate quantification of flurazepam and this compound in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The following sections outline detailed methodologies for their analysis.

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol describes a general procedure for the extraction of benzodiazepines from urine using a mixed-mode cation exchange SPE column.

Materials:

-

Urine sample

-

Internal standard solution (e.g., deuterated analogs of the analytes)

-

β-glucuronidase

-

Acetate (B1210297) buffer (pH 5.0)

-

Deionized water

-

Methylene (B1212753) chloride

-

Ethyl acetate

-

Mixed-mode cation exchange SPE columns

Procedure:

-

Hydrolysis: To 1-2 mL of urine, add 500 µL of acetate buffer (pH 5.0) containing β-glucuronidase (approximately 5,000 units/mL). Add the internal standard. Vortex and incubate at 65°C for 1-2 hours to hydrolyze glucuronide conjugates.[11] Allow the sample to cool.

-

Column Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE column at a flow rate of 1-2 mL/minute.

-

Washing:

-

Wash the column with 1 mL of deionized water.

-

Wash the column with 1 mL of acetate buffer (pH 5.0).

-

Wash the column with 1 mL of methylene chloride.

-

Dry the column thoroughly under vacuum or positive pressure for 5-10 minutes.[11]

-

-

Elution: Elute the analytes with 1 mL of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).[11]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis or a derivatization agent for GC-MS).

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of benzodiazepines due to its high sensitivity and specificity.[12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for flurazepam, this compound, and their internal standards would be monitored. For example:

-

Flurazepam: m/z 388.2 → 86.1

-

This compound: m/z 289.1 → 223.0

-

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Data Analysis: Quantification is achieved by constructing a calibration curve using the peak area ratios of the analytes to their corresponding internal standards.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for benzodiazepine analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

Derivatization:

-

The dried extract is typically derivatized using an agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form more stable tert-butyldimethylsilyl (TBDMS) derivatives.[13] The reaction is typically carried out at 70°C for 20-30 minutes.[14]

Chromatographic Conditions (Example):

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: An initial oven temperature of around 150°C, ramped up to approximately 300°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analytes.

Experimental and Analytical Workflow

The overall workflow for the analysis of flurazepam and this compound in a clinical or forensic setting involves several key stages, from sample collection to final data reporting.

Conclusion

This compound is a clinically significant active metabolite of flurazepam, contributing substantially to its long duration of action and potential for next-day sedation. A thorough understanding of its distinct pharmacokinetic and pharmacodynamic properties is crucial for optimizing the therapeutic use of flurazepam and for the accurate interpretation of toxicological findings. The analytical methods detailed in this guide provide robust and reliable means for the quantification of both flurazepam and this compound in biological specimens, which is fundamental for research, clinical management, and forensic investigations in the context of benzodiazepine use.

References

- 1. researchgate.net [researchgate.net]

- 2. Flurazepam effect on GABAergic currents depends on extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mrocc.org [mrocc.org]

- 4. Flurazepam - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]

- 9. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unitedchem.com [unitedchem.com]

- 12. Frontiers | Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. nyc.gov [nyc.gov]

The Pharmacokinetic Profile of Norfludiazepam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfludiazepam, also known as N-Desalkylflurazepam, is a pharmacologically active benzodiazepine (B76468) and a principal metabolite of several therapeutic benzodiazepine drugs, including flurazepam, quazepam, and fludiazepam.[1] Its prolonged elimination half-life and significant central nervous system activity necessitate a thorough understanding of its pharmacokinetic properties for both clinical and forensic applications. This technical guide provides a comprehensive overview of the elimination half-life and pharmacokinetics of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways to support advanced research and drug development.

Core Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound is characterized by a long elimination half-life, significant protein binding, and metabolism into active metabolites. A summary of its key quantitative parameters is presented in Table 1.

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 47 - 150 hours (single dose); up to 200 hours (continuous administration) | [1] |

| Peak Plasma Concentration (Cmax) | ~10 - 20.4 ng/mL (following a single 15 mg oral dose of Flurazepam) | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours (oral administration) | [1] |

| Protein Binding | >95% | [2] |

| Volume of Distribution (Vd) | Data not consistently reported in human studies. As a benzodiazepine, it is expected to be widely distributed in the body, particularly in lipid-rich tissues. | [3][4] |

| Clearance (Cl) | Data not consistently reported in human studies. Clearance of its parent compound, diazepam, can be inhibited by its metabolites. | [4][5] |

Table 1: Quantitative Pharmacokinetic Parameters of this compound

Metabolic Pathways of this compound

This compound is a central metabolite in the biotransformation of several benzodiazepines. It undergoes further metabolism in the liver, primarily through hydroxylation, to form active metabolites such as 3-hydroxy-norfludiazepam. The metabolic cascade contributes to the prolonged pharmacological effects observed with its parent compounds.

Metabolic pathway of this compound.

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolic pathways of this compound and to determine its intrinsic clearance.

Objective: To characterize the in vitro metabolism of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally similar benzodiazepine)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing the NADPH regenerating system in phosphate buffer.

-

Microsome Activation: Pre-warm the HLM suspension to 37°C.

-

Reaction Initiation: Add this compound (at various concentrations) to the HLM suspension and briefly pre-incubate. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the depletion of the parent compound (this compound) and the formation of its metabolites.[6]

Quantification of this compound in Human Plasma using LC-MS/MS

This protocol details the procedure for accurately measuring this compound concentrations in human plasma samples for pharmacokinetic studies.

Objective: To quantify this compound in human plasma.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Deuterated this compound (or other suitable internal standard)

-

Acetonitrile (ACN) or other protein precipitation agent

-

Formic acid

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add the internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a gradient elution on a C18 column with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[6]

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of known this compound concentrations.

-

Quantify the this compound concentration in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of this compound.

Workflow for a this compound pharmacokinetic study.

Conclusion

This compound's distinct pharmacokinetic profile, particularly its extended elimination half-life, is a critical consideration in both therapeutic drug monitoring and forensic toxicology. The data and protocols presented in this guide offer a foundational resource for scientists and researchers in the field. Further investigation into the volume of distribution and clearance of this compound in human subjects is warranted to complete its pharmacokinetic characterization. The provided methodologies for in vitro and in vivo analysis serve as a robust starting point for such future studies.

References

- 1. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. downloads.asam.org [downloads.asam.org]

- 4. [Important factors determining human distribution and elimination of diazepam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clearance of diazepam can be impaired by its major metabolite desmethyldiazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. brjac.com.br [brjac.com.br]

An In-depth Technical Guide to Norfludiazepam

This guide provides a comprehensive technical overview of Norfludiazepam, a benzodiazepine (B76468) derivative, intended for researchers, scientists, and drug development professionals. It covers its chemical identity, pharmacological properties, and relevant experimental methodologies.

Chemical Identity

Synonyms: N-Desalkylflurazepam, norflurazepam, N-Desalkyl-2-oxoquazepam, CM 7116, Ro 5-3367, Descarbethoxyloflazepate, Norflutoprazepam.[1][2][3][4]

IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one.[1][2][5]

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound.

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C₁₅H₁₀ClFN₂O | [1][5] |

| Molar Mass | 288.71 g·mol⁻¹ | [5] |

| Melting Point | 205 to 206 °C (401 to 403 °F) | [5] |

| Pharmacokinetic Parameters | Value | Reference |

| Elimination Half-Life | 47-150 hours (average ~71 hours) | [2][5] |

| Peak Plasma Concentration | ~10-20.4 ng/mL (following a single 15 mg dose of Flurazepam) | [2][5] |

| Time to Peak Plasma Concentration | 90-120 minutes | [2][5] |

| Metabolism | Liver (primarily via CYP3A4) | [5] |

| Excretion | Kidney | [5] |

Pharmacodynamics

This compound is a positive allosteric modulator of the GABA-A receptor and an inhibitor of L-type voltage-gated calcium channels.[1][5]

| Pharmacodynamic Parameters | Value | Reference |

| IC₅₀ for Caᵥ1.2 L-type calcium channels | 55 µM | [1] |

| IC₅₀ for Caᵥ1.3 L-type calcium channels | 37 µM | [1] |

Experimental Protocols

Quantitative Analysis of this compound in Biological Samples via LC-MS/MS

This protocol provides a general framework for the detection and quantification of this compound in samples such as blood, urine, or serum.

4.1.1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 1 mL of the biological sample, add an appropriate internal standard (e.g., Diazepam-d5).

-

Pre-treat the sample as necessary (e.g., enzymatic hydrolysis for urine samples to deconjugate metabolites).

-

Condition an SPE cartridge with appropriate solvents (e.g., methanol (B129727) followed by water).

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute this compound from the cartridge using a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture containing methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

4.1.3. Data Analysis

-

A calibration curve is generated by analyzing standards of known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

4.2.1. Materials

-

Cell membranes prepared from a source rich in GABA-A receptors (e.g., rat brain cortex or cells expressing recombinant receptors).

-

Radioligand: [³H]-Flunitrazepam, a high-affinity benzodiazepine site ligand.

-

Non-specific binding control: A high concentration of a non-labeled benzodiazepine (e.g., Diazepam).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

This compound solutions at various concentrations.

4.2.2. Procedure

-

In a series of tubes, add the cell membranes, [³H]-Flunitrazepam, and varying concentrations of this compound.

-

For total binding, add only the membranes and the radioligand.

-

For non-specific binding, add the membranes, radioligand, and a high concentration of the non-labeled benzodiazepine.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

The affinity (Ki) of this compound can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for this compound.

References

In-Vitro Binding Affinity of Norfludiazepam to Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfludiazepam, also known as N-Desalkylflurazepam, is an active metabolite of several benzodiazepine (B76468) drugs, including flurazepam and fludiazepam.[1] Like other benzodiazepines, it exerts its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] this compound binds to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to sedative, anxiolytic, and muscle relaxant properties.[2] This technical guide provides an in-depth overview of the in-vitro binding affinity of this compound to benzodiazepine receptors, including experimental protocols and relevant signaling pathways.

Data Presentation: Binding Affinity of Benzodiazepines

| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) |

| Diazepam | ~10-20 | ~10-20 | ~10-20 | ~10-20 |

| Flunitrazepam | ~1 | ~1 | ~1 | ~1 |

| Clonazepam | ~1-2 | ~1-2 | ~1.5-2.5 | ~1-2 |

| Alprazolam | ~5-15 | ~5-15 | ~5-15 | ~5-15 |

Note: This table provides approximate Ki values for well-characterized benzodiazepines to offer a comparative landscape of binding affinities. Specific values can vary based on experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of the in-vitro binding affinity of compounds like this compound to benzodiazepine receptors is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the benzodiazepine binding site on GABA-A receptors.

Materials:

-

Receptor Source: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cerebral cortex) or cell lines expressing specific recombinant human GABA-A receptor subtypes.

-

Radioligand: A tritiated high-affinity benzodiazepine receptor agonist, typically [³H]-Flunitrazepam or [³H]-Flumazenil.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM), to determine the amount of radioligand that binds to non-receptor sites.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Scintillation Cocktail: For quantifying radioactivity.

-

Instrumentation: Centrifuge, liquid scintillation counter, multi-channel pipettes.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound).

-

In a series of microcentrifuge tubes or a 96-well plate, add the following components in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the assay tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined duration to allow the binding to reach equilibrium.[3]

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid filtration through glass fiber filters or by centrifugation to separate the membranes (with bound radioligand) from the supernatant (containing the free radioligand).

-

Quickly wash the filters or pellets with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters or the resuspended pellets into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway of Benzodiazepine Modulation

Experimental Workflow for Radioligand Binding Assay

References

A Technical Guide to Norfludiazepam as a Positive Allosteric Modulator of the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfludiazepam (also known as N-Desalkylflurazepam) is a benzodiazepine (B76468) derivative and a principal active metabolite of several therapeutic benzodiazepines, including flurazepam and fludiazepam.[1][2] It is characterized by a prolonged elimination half-life, ranging from 47 to 150 hours, which contributes to its long-acting pharmacological profile and potential for accumulation with repeated dosage.[2] Like other compounds in its class, this compound exerts its primary pharmacological effects—sedative, anxiolytic, and muscle relaxant properties—by acting as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] This guide provides a detailed technical overview of its mechanism of action, pharmacological data, and the key experimental protocols used for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation

The central mechanism of this compound involves its interaction with the GABA-A receptor, the primary ligand-gated ion channel responsible for mediating fast inhibitory neurotransmission in the central nervous system.[3]

2.1 The GABA-A Receptor Complex GABA-A receptors are pentameric transmembrane proteins that form a central chloride (Cl⁻) ion channel.[4] The majority of these receptors are composed of two α, two β, and one γ subunit.[4] The binding sites for the endogenous agonist, GABA, are located at the interface between the α and β subunits.[4]

2.2 Allosteric Modulation by this compound this compound, like other benzodiazepines, does not bind to the GABA agonist site (the orthosteric site). Instead, it binds to a distinct allosteric site located at the interface between the α and γ subunits.[4][5] This binding event does not directly open the chloride channel but induces a conformational change in the receptor that enhances the effect of GABA.[3][6] Specifically, it increases the frequency of the chloride channel opening in response to GABA binding.[3] This potentiation of GABA's natural inhibitory action leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[3][6]

Pharmacological Data

Direct quantitative binding and potency data for this compound are sparse in publicly available literature, as it is often characterized as a metabolite. However, data from structurally related benzodiazepines provide valuable context for its expected pharmacological profile. This compound is reported to bind unselectively across various benzodiazepine-sensitive GABA-A receptor subtypes.[2] The table below summarizes binding affinities (Ki) for its parent compound, flurazepam, and the structurally similar compound nordiazepam (desmethyldiazepam).

| Compound | Receptor Subtype | Ki (nM) | Species | Assay Type | Reference |

| Nordiazepam | Central BZD Receptor | ~10.4 | Rat | [³H]Ro 15-1788 Binding | Gobbi M, et al. (1987) |

| Flurazepam | α1β3γ2 | 16 | Human | [³H]Flunitrazepam Binding | Sieghart W. (1995) |

| Flurazepam | α2β3γ2 | 14 | Human | [³H]Flunitrazepam Binding | Sieghart W. (1995) |

| Flurazepam | α3β3γ2 | 15 | Human | [³H]Flunitrazepam Binding | Sieghart W. (1995) |

| Flurazepam | α5β3γ2 | 22 | Human | [³H]Flunitrazepam Binding | Sieghart W. (1995) |

Note: Data for this compound is not specified in the cited sources; values for closely related compounds are provided for reference. The Ki for Nordiazepam was converted from IC50 based on the study's description.

Key Experimental Protocols

The characterization of a positive allosteric modulator like this compound relies on two primary experimental approaches: radioligand binding assays to determine affinity for the receptor and electrophysiological recordings to measure functional potentiation.

Radioligand Binding Assay for Affinity (Ki) Determination

This protocol determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GABA-A receptor.

Methodology:

-

Receptor Source Preparation:

-

Prepare cell membrane homogenates from a source rich in GABA-A receptors, such as rodent cerebral cortex or HEK293 cells recombinantly expressing specific receptor subtypes (e.g., α1β2γ2).

-

Homogenize tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Competitive Binding Incubation:

-

In a multi-well plate, combine the receptor membrane preparation (e.g., 100-200 µg protein), a fixed concentration of a radioligand that targets the benzodiazepine site (e.g., [³H]Flunitrazepam or [³H]Flumazenil at a concentration near its Kd, typically 1-2 nM), and varying concentrations of the unlabeled test compound (this compound).

-

Include control wells for:

-

Total Binding: Membranes + radioligand + buffer.

-

Non-specific Binding (NSB): Membranes + radioligand + a saturating concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).

-

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

-

-

Separation and Quantification:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Fit the data to a sigmoidal dose-response model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage-Clamp (TEVC) for Functional Potentiation (EC₅₀)

This electrophysiological technique measures the ability of a compound to enhance GABA-induced currents in cells expressing GABA-A receptors, typically Xenopus laevis oocytes.

Methodology:

-

Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) in a specific ratio.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for robust receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96 buffer).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl: one for voltage sensing and one for current injection.

-

Using a TEVC amplifier, clamp the oocyte's membrane potential at a fixed holding potential, typically -60 mV to -80 mV.

-

-

Measurement of Potentiation:

-

Establish a baseline GABA-evoked current by applying a low, sub-maximal concentration of GABA (e.g., EC₅-EC₂₀) via the perfusion system. This provides a stable current against which potentiation can be measured.

-

Co-apply the same EC₅-EC₂₀ concentration of GABA along with varying concentrations of this compound.

-

Record the peak amplitude of the chloride current in the presence of both GABA and this compound.

-

Perform a washout with the recording solution between applications to allow the receptor to return to its baseline state.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence of the modulator (I_mod) and the baseline current in the presence of GABA alone (I_gaba).

-

Calculate the percent potentiation for each concentration of this compound: Potentiation (%) = ((I_mod - I_gaba) / I_gaba) * 100.

-

Plot the percent potentiation against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve with a Hill equation to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation) and the maximal potentiation effect (Eₘₐₓ).

-

Conclusion

This compound functions as a classic benzodiazepine, acting as a positive allosteric modulator at the GABA-A receptor. By binding to the α-γ subunit interface, it enhances the receptor's response to GABA, thereby increasing inhibitory neurotransmission. Its long half-life distinguishes it pharmacokinetically and suggests a prolonged duration of action. While specific high-throughput binding and functional data are not as prevalent as for its parent compounds, its mechanism can be robustly characterized using standard pharmacological protocols such as competitive radioligand binding assays and two-electrode voltage-clamp electrophysiology. These techniques remain the gold standard for quantifying the affinity and functional efficacy of this compound and other novel modulators at the GABA-A receptor complex.

References

- 1. This compound | 2886-65-9 | Benchchem [benchchem.com]

- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nordazepam? [synapse.patsnap.com]

- 4. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flurazepam effect on GABAergic currents depends on extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the benzodiazepines fludiazepam and quazepam. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on metabolic pathways, quantitative data, and experimental protocols.

Primary Metabolites and Metabolic Pathways

Fludiazepam

Fludiazepam undergoes hepatic metabolism, primarily resulting in the formation of N-desmethylfludiazepam (also known as norflurazepam) and hydroxylated metabolites. While the complete metabolic profile of fludiazepam is not as extensively documented as other benzodiazepines, in vitro studies using human hepatocytes have identified at least two primary metabolites.[1][2][3][4] The metabolism is understood to be mediated by the cytochrome P450 (CYP) enzyme system, although the specific isoforms predominantly responsible for fludiazepam's biotransformation are yet to be definitively elucidated.[5]

Metabolic Pathway of Fludiazepam

References

- 1. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples [diva-portal.org]

- 4. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | springermedizin.de [springermedizin.de]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Unveiling the Anxiolytic and Sedative Profile of Norfludiazepam: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfludiazepam, an active metabolite of several benzodiazepines, has garnered significant interest for its potential anxiolytic and sedative properties. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, focusing on its pharmacological effects in established animal models of anxiety and sedation. Detailed experimental methodologies, quantitative data summaries, and a proposed signaling pathway are presented to facilitate further research and development in this area. While specific preclinical data on this compound remains limited in publicly available literature, this guide synthesizes the foundational knowledge of benzodiazepine (B76468) pharmacology and standard preclinical testing paradigms to offer a robust framework for its evaluation.

Introduction

This compound is a designer benzodiazepine and an active metabolite of therapeutic benzodiazepines such as flurazepam and fludiazepam.[1] Like other compounds in this class, this compound is recognized for its potential anxiolytic, sedative, and muscle relaxant effects.[2][3] These properties are primarily attributed to its action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] This guide outlines the preclinical methodologies used to characterize the anxiolytic and sedative profile of this compound, providing a technical resource for researchers in neuroscience and drug development.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel.[2] This binding enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to an increased influx of chloride ions into the neuron.[2][4] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to a reduction in neuronal excitability and the manifestation of anxiolytic and sedative effects.[4] this compound is reported to bind unselectively to various benzodiazepine receptor subtypes, which influences its broad pharmacological profile.[1] The affinity of this compound for different GABA-A receptor α subunits (e.g., α1, α2, α3, α5) is a critical determinant of its specific pharmacological effects, with α2 and α3 subunits being more associated with anxiolysis and the α1 subunit with sedation.

Signaling Pathway

The binding of this compound to the GABA-A receptor initiates a cascade of events that ultimately dampen neuronal signaling. A simplified representation of this pathway is provided below.

Preclinical Models for Assessing Anxiolytic Properties

Several well-validated animal models are employed to assess the anxiolytic potential of novel compounds. These models leverage the innate behaviors of rodents in response to novel or aversive environments.

Elevated Plus-Maze (EPM)

The EPM is a widely used test for anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, reflecting a reduction in anxiety.

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated 50-70 cm above the floor.

-

Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are commonly used.

-

Procedure:

-

Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes prior to testing.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

-

-

Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[4]

-

Apparatus: A two-compartment box with a large, brightly lit area and a small, dark area connected by an opening.

-

Animals: Adult male mice are frequently used.

-

Procedure:

-

Administer this compound or vehicle control (i.p.) 30 minutes before the test.

-

Place the mouse in the center of the lit compartment.

-

Allow the animal to explore the apparatus for a 5 to 10-minute session.

-

Record the time spent in each compartment and the number of transitions between compartments.

-

-

Data Analysis: An increase in the time spent in the light compartment and the number of transitions suggests anxiolytic activity.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. A novel, open arena is used, and the animal's movement is tracked. Anxiety is often inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of the arena. Anxiolytics may increase the time spent in the center of the open field.

-

Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls to prevent escape.

-

Animals: Adult rodents.

-

Procedure:

-

Administer this compound or vehicle control (i.p.) 30 minutes prior to the test.

-

Place the animal in the center of the open field.

-

Allow for a 5 to 10-minute exploration period.

-

Track the total distance traveled, the time spent in the center versus the periphery, and the frequency of entries into the center zone.

-

-

Data Analysis: A decrease in thigmotaxis (more time in the center) can indicate anxiolytic effects. The total distance traveled serves as a measure of general locomotor activity, which is important for distinguishing between anxiolytic and sedative effects.

Preclinical Models for Assessing Sedative Properties

Sedative effects are typically assessed by measuring changes in motor coordination and spontaneous locomotor activity.

Rotarod Test

The rotarod test is a standard method for evaluating motor coordination and balance in rodents. The animal is placed on a rotating rod, and the latency to fall is measured. Sedative compounds typically decrease the time the animal is able to stay on the rotating rod.

-

Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Animals: Adult rodents.

-

Procedure:

-

Train the animals on the rotarod for one or two days prior to the test day to establish a baseline performance.

-

On the test day, administer this compound or vehicle control (i.p.) 30 minutes before testing.

-

Place the animal on the rotating rod and record the latency to fall.

-

Conduct multiple trials with an inter-trial interval.

-

-

Data Analysis: A dose-dependent decrease in the latency to fall is indicative of sedative-induced motor impairment.

Spontaneous Locomotor Activity

This is often assessed using the open field test described previously. A significant reduction in the total distance traveled is a primary indicator of sedation.

Quantitative Data Summary

While specific preclinical data for this compound is not extensively available in the public domain, the following tables provide a template for how such data would be structured and presented. The values for diazepam, a well-characterized benzodiazepine, are included for comparative purposes.

Table 1: Anxiolytic Effects of this compound in Preclinical Models (Hypothetical Data)

| Compound | Dose (mg/kg, i.p.) | Animal Model | Key Parameter | Result (vs. Vehicle) |

| This compound | 0.5 | EPM | % Time in Open Arms | ↑ |

| 1.0 | EPM | % Time in Open Arms | ↑↑ | |

| 2.0 | EPM | % Time in Open Arms | ↑↑↑ | |

| Diazepam | 1.0 | EPM | % Time in Open Arms | Increased[5] |

| This compound | 0.5 | Light-Dark Box | Time in Light (s) | ↑ |

| 1.0 | Light-Dark Box | Time in Light (s) | ↑↑ | |

| 2.0 | Light-Dark Box | Time in Light (s) | ↑↑↑ | |

| Diazepam | 2.0 | Light-Dark Box | Transitions | Increased[6] |

Arrow notation (↑, ↑↑, ↑↑↑) indicates a dose-dependent increase.

Table 2: Sedative Effects of this compound in Preclinical Models (Hypothetical Data)

| Compound | Dose (mg/kg, i.p.) | Animal Model | Key Parameter | Result (vs. Vehicle) |

| This compound | 1.0 | Rotarod | Latency to Fall (s) | ↓ |

| 2.5 | Rotarod | Latency to Fall (s) | ↓↓ | |

| 5.0 | Rotarod | Latency to Fall (s) | ↓↓↓ | |

| Diazepam | 1.0 | Open Field | Total Distance Traveled | Decreased[7] |

| This compound | 1.0 | Open Field | Total Distance Traveled | ↓ |

| 2.5 | Open Field | Total Distance Traveled | ↓↓ | |

| 5.0 | Open Field | Total Distance Traveled | ↓↓↓ |

Arrow notation (↓, ↓↓, ↓↓↓) indicates a dose-dependent decrease.

Table 3: GABA-A Receptor Subtype Binding Affinities (Hypothetical Ki values in nM)

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |

| This compound | 15 | 10 | 12 | 25 |

| Diazepam | 18 | 8 | 10 | 30 |

Lower Ki values indicate higher binding affinity.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound for its anxiolytic and sedative properties.

Conclusion and Future Directions

This compound demonstrates a pharmacological profile consistent with benzodiazepines, acting as a positive allosteric modulator of GABA-A receptors. The preclinical models and methodologies outlined in this guide provide a standardized framework for the comprehensive evaluation of its anxiolytic and sedative properties. Future research should focus on generating robust, quantitative dose-response data in these models to clearly define its therapeutic window and potential for side effects such as motor impairment. Furthermore, detailed binding affinity studies across all major GABA-A receptor subtypes are crucial for elucidating the specific molecular targets that mediate its anxiolytic and sedative effects. Such data will be invaluable for the continued development and potential clinical application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. conductscience.com [conductscience.com]

- 3. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]